Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate is a synthetic organic compound with the molecular formula C15H18BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate typically involves the reaction of 6-bromo-2-oxo-1,2-dihydroquinoline with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), room temperature.
Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol), room temperature.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., acetic acid), elevated temperature.
Major Products Formed
Substitution: Substituted quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the carbonyl group in the quinoline ring are key functional groups that interact with biological molecules, influencing the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: A related compound used as an alkylating agent in organic synthesis.
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: Another brominated compound with similar structural features.
Uniqueness
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C15H16BrNO3 |
---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromo-2-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h4-8H,9H2,1-3H3 |
InChI Key |
HTIFNBLGJLMEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=CC1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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